3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride
Description
3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride (CAS 1171506-89-0) is a spirocyclic amine derivative with a bicyclic structure consisting of two piperidine rings sharing a central carbon atom. The compound is synthesized via reductive amination of 3-benzyl-3,9-diazaspiro[5.5]undecane with acetone and sodium cyanoborohydride (NaCNBH₃) in methanol, followed by dihydrochloride salt formation . Key physical properties include:
- Molecular Formula: C₁₆H₂₆Cl₂N₂
- Molecular Weight: 317.30 g/mol
- Storage: Stable under inert atmosphere at room temperature .
- Safety: Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
The free base form (CAS 189333-49-1) has a molecular weight of 244.38 g/mol, a predicted density of 1.05 g/cm³, and a boiling point of 357.7°C . It serves as a key intermediate in pharmaceuticals, particularly in the development of chemokine receptor antagonists and anti-inflammatory agents .
Properties
IUPAC Name |
3-benzyl-3,9-diazaspiro[5.5]undecane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-4-15(5-3-1)14-18-12-8-16(9-13-18)6-10-17-11-7-16;;/h1-5,17H,6-14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBAIHNMIWKNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 9-Benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane Intermediate
- Reactants: N-benzylpiperidine-4-ketone (0.844 mol, 159.7 g) and ethyl cyanoacetate (1.689 mol, 191 g).
- Solvent: 12% cholamine aqueous solution.
- Procedure: The mixture is stirred at 0°C for 8 days, then filtered to isolate the solid intermediate.
- Workup: The solid is washed with ethanol and ether, suspended in water, and acidified to pH 6 with 2M HCl. After stirring and filtration, vacuum drying yields a faint yellow solid.
- Yield: 177.2 g (65%).
Cyclization to 9-Benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane
- Reactant: 9-Benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiro[5.5]undecane (32.2 g).
- Solvent: 50% aqueous phosphate solution (300 mL).
- Conditions: Heated at 110°C for 30 hours under oil bath.
- Monitoring: HPLC used to track reaction progress.
- Workup: Reaction mixture cooled to room temperature, pH adjusted to ~8, filtered, washed with water, and dried.
- Yield: 17.4 g (64%) white solid after recrystallization from methanol.
Reduction to 3-Benzyl-3,9-diazaspiro[5.5]undecane
- Reactant: 9-Benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane (20 g).
- Solvent: Anhydrous tetrahydrofuran (500 mL).
- Reducing Agent: Lithium Aluminium Hydride (11.2 g).
- Conditions: Reflux under nitrogen atmosphere for 16 hours.
- Workup: Reaction cooled in ice bath, quenched slowly with 2M NaOH (100 mL), stirred for 1 hour, filtered through diatomaceous earth, filtrate evaporated to dryness.
- Purification: Column chromatography.
- Yield: 13 g (73%) faint yellow solid.
Formation of Dihydrochloride Salt
- The free base obtained is dissolved in 1M hydrochloric acid in diethyl ether to form the dihydrochloride salt.
- The salt is isolated as a white solid suitable for storage and further use.
| Step | Reactants/Intermediates | Conditions | Yield (%) | Product Description |
|---|---|---|---|---|
| 1 | N-benzylpiperidine-4-ketone + ethyl cyanoacetate | 12% cholamine solution, 0°C, 8 days | 65 | 9-Benzyl-3,9-diaza-2,4-dioxo intermediate (faint yellow solid) |
| 2 | Intermediate from Step 1 | 50% phosphate solution, 110°C, 30 h | 64 | Cyclized 9-Benzyl-3,9-diaza-2,4-dioxo spiro compound (white solid) |
| 3 | Cyclized intermediate | LiAlH4 reduction, reflux, 16 h | 73 | 3-Benzyl-3,9-diazaspiro[5.5]undecane (faint yellow solid) |
| 4 | Free base from Step 3 | Salt formation with 1M HCl in diethyl ether | - | 3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride (white solid) |
- The reaction progress is commonly monitored by HPLC and TLC techniques to ensure completion and purity.
- Recrystallization from methanol or ethanol/ether mixtures is employed to enhance purity.
- The reduction step using lithium aluminium hydride is critical for converting keto groups to amines, enabling formation of the spirocyclic diaza structure.
- The dihydrochloride salt form improves compound stability and handling.
- The synthesis requires careful control of pH during acid-base workups to optimize yield and purity.
- Use of an inert atmosphere (nitrogen) during reduction prevents side reactions.
- Column chromatography purification is essential to isolate the target compound from side products.
- Alternative protecting group strategies (e.g., Boc protection) and further functionalization steps have been reported but are beyond the scope of this focused preparation overview.
The preparation of this compound is a multi-step process involving condensation, cyclization, reduction, and salt formation. The described methods yield the compound in moderate to good yields with high purity, suitable for research and development purposes. These preparation protocols have been validated by patent literature and research reports, providing a reliable synthetic foundation for further application and study.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1.1. Treatment of Obesity
Research indicates that compounds related to 1,9-diazaspiro[5.5]undecanes, including 3-benzyl derivatives, exhibit biological activities that could be beneficial in treating obesity. They function through mechanisms such as:
- Inhibition of Acetyl CoA Carboxylase : This enzyme plays a crucial role in fatty acid synthesis.
- Antagonism Against Neuropeptide Y (NPY) : NPY is involved in appetite regulation, and antagonists may help reduce food intake.
- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : This inhibition can lead to improved metabolic profiles.
The pharmacological data suggest that these compounds can effectively bind to receptors associated with obesity-related pathways, making them promising candidates for anti-obesity medications .
1.2. Central Nervous System Disorders
The diazaspiro[5.5]undecane scaffold has shown potential in treating various central nervous system (CNS) disorders due to its ability to modulate neurotransmitter systems. Compounds within this class have demonstrated:
- Neuroprotective Effects : By influencing neurotransmitter levels and receptor activity, these compounds may offer protective benefits against neurodegeneration.
- Analgesic Properties : Some derivatives have been linked to pain relief mechanisms, which are crucial for managing chronic pain conditions .
Case Study 1: Anti-Obesity Mechanisms
A study investigated the binding affinities of several 1,9-diazaspiro[5.5]undecane derivatives to the MCH-R1 receptor, a target for obesity treatment. The results showed that certain compounds had IC50 values less than 10 μM, indicating strong binding and potential efficacy in reducing body weight through appetite suppression .
| Compound | IC50 (μM) | Binding Affinity (nM) |
|---|---|---|
| Compound A | <10 | 13 |
| Compound B | <10 | 16 |
| Compound C | <10 | 11 |
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of diazaspiro compounds in models of neurodegeneration. The study highlighted that certain derivatives could significantly reduce oxidative stress markers and improve cognitive function in animal models .
3.1. Synthesis
The synthesis of 3-benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride typically involves multi-step organic reactions including:
- Formation of the diazaspiro framework through cyclization reactions.
- Benzylation to introduce the benzyl group at the appropriate position.
3.2. Chemical Properties
- Molecular Formula : C₁₀H₂₂Cl₂N₂
- Molecular Weight : 240.12 g/mol
- Purity : Typically ≥95%
Mechanism of Action
The mechanism of action of 3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Analogues
| Compound Name | CAS Number | Molecular Formula | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|---|
| 3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride (Target) | 1171506-89-0 | C₁₆H₂₆Cl₂N₂ | Benzyl, dihydrochloride salt | 317.30 | Pharmaceutical intermediate; improved solubility |
| 3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride | 958852-80-7 | C₁₂H₂₃ClN₂ | Cyclopropyl, hydrochloride salt | 230.78 | Potential CNS applications due to compact structure |
| 9-Benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane | 1001054-49-4 | C₁₈H₂₇N₂ | Benzyl, cyclobutyl | 271.43 | Steric hindrance may affect receptor binding |
| 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride | 1198286-24-6 | C₁₆H₂₆Cl₂N₂ | Benzyl, 2,9-diaza isomer | 317.30 | Altered nitrogen positioning impacts molecular shape |
| 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride | - | C₁₅H₂₄Cl₂N₂O | Benzyl, methyl, oxygen atom | 335.28 | Enhanced polarity due to oxygen heteroatom |
| (3R)-1-Butyl-2,5-dioxo-3-[(1R)-1-hydroxy-1-cyclohexylmethyl]-9-[4-(4-carboxyphenyloxy)phenylmethyl]-1,4,9-triazaspiro[5.5]undecane hydrochloride | - | C₃₄H₄₅ClN₄O₅ | Triaza core, multiple functional groups | 649.20 | Anti-inflammatory, chemokine receptor antagonist |
Biological Activity
3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride (CAS No. 1171506-89-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its spirocyclic structure, which consists of two interconnected rings through a nitrogen atom. The molecular formula is , indicating the presence of two chlorine atoms and two nitrogen atoms within the structure. This unique arrangement contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems:
- GABA Receptor Modulation : Studies indicate that compounds based on the diazaspiro[5.5]undecane framework may act as antagonists at the γ-aminobutyric acid type A (GABA_A) receptor, which plays a crucial role in neurotransmission and anxiety regulation .
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways involved in various physiological processes.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against a range of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against viruses that affect the central nervous system. Its ability to penetrate cellular membranes allows it to exert effects on viral replication processes.
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) Studies : A series of SAR studies have demonstrated that modifications to the benzyl group significantly influence the biological activity of diazaspiro compounds. For example, substituents on the benzyl ring can enhance or diminish receptor binding affinity .
- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and therapeutic effects of this compound. Notably, one study reported an area under the curve (AUC) value indicating substantial systemic exposure following administration, which correlates with observed pharmacological effects .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-Chlorobenzyl-3,9-diazaspiro[5.5]undecane | Spiro compound | Moderate GABA_A antagonism |
| 1,9-Diazaspiro[5.5]undecanes | Ring-fused derivatives | Antimicrobial and analgesic properties |
| 3-Bromobenzyl-3,9-diazaspiro[5.5]undecane | Spiro compound | Enhanced enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves spirocyclic amine formation via cyclization of pre-functionalized precursors. For example, benzyl-protected intermediates (e.g., benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride) are deprotected under acidic conditions to yield the final dihydrochloride salt . Purity optimization requires chromatographic purification (e.g., reverse-phase HPLC) and recrystallization in polar aprotic solvents. Confirm purity via NMR (<sup>1</sup>H/<sup>13</sup>C) and LC-MS to detect residual solvents or byproducts .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use X-ray crystallography for unambiguous confirmation of the spirocyclic core and benzyl substitution. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement . Complement this with <sup>1</sup>H NMR to verify proton environments (e.g., distinct signals for benzyl protons at δ ~7.3 ppm and spirocyclic NH/NH2<sup>+</sup> at δ ~8.5–9.5 ppm) .
Q. What are the primary pharmacological targets of this compound?
- Methodological Answer : The spirocyclic scaffold is associated with dual µ-opioid receptor (MOR) agonism and σ1 receptor antagonism, as seen in structurally related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives. Target validation requires competitive binding assays (e.g., radioligand displacement using [<sup>3</sup>H]DAMGO for MOR and [<sup>3</sup>H]pentazocine for σ1) .
Advanced Research Questions
Q. How can structural modifications improve selectivity toward σ1 receptors while minimizing hERG channel inhibition?
- Methodological Answer : Introduce electron-withdrawing substituents (e.g., halogens, trifluoromethyl) at the benzyl para-position to enhance σ1 affinity via steric and electronic effects. Avoid ortho-substitutions, which may increase hERG binding due to planarization. Validate using patch-clamp assays for hERG (IC50 > 10 µM desired) and in silico docking (e.g., Glide SP scoring for σ1 vs. hERG) .
Q. How to resolve contradictions in binding affinity data across different assay formats?
- Methodological Answer : Discrepancies may arise from membrane lipid composition or G-protein coupling in cell-based vs. cell-free assays. Normalize data using reference agonists/antagonists (e.g., DAMGO for MOR, BD-1047 for σ1). Perform Schild analysis to assess competitive antagonism and rule out allosteric effects .
Q. What computational strategies are effective for predicting the spirocyclic ring conformation in solution?
- Methodological Answer : Employ density functional theory (DFT) with solvent models (e.g., PCM for aqueous environments) to predict puckering amplitudes and pseudorotation barriers. Validate against experimental NMR coupling constants (e.g., <sup>3</sup>JHH for chair vs. boat conformers) .
Q. How to design in vivo studies to evaluate analgesic efficacy without off-target CNS effects?
- Methodological Answer : Use rodent models (e.g., tail-flick test for analgesia) with pharmacokinetic profiling to ensure blood-brain barrier penetration. Monitor locomotor activity (open-field test) and respiratory depression to assess CNS side effects. Compare to morphine (positive control) and naloxone (rescue agent) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
